N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline
Description
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline (hereafter referred to as the "target compound") is a nitro-substituted oxazole derivative with a methylsulfanyl-aniline moiety. Key characteristics include:
- Molecular Formula: $ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{3}\text{S} $ (inferred from structural analysis).
- Structural Features: A 3-methyl-4-nitro-1,2-oxazole core linked via an ethenyl bridge to a 2-(methylsulfanyl)aniline group.
- Hazards: Classified with hazard codes H205 (heating may cause explosion), H315 (skin irritation), and H319 (serious eye irritation) due to its nitro group and reactive substituents .
Properties
IUPAC Name |
N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9-13(16(17)18)11(19-15-9)7-8-14-10-5-3-4-6-12(10)20-2/h3-8,14H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYNQZHSKBTLO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CNC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the nitro group and the methylsulfanyl group. The final step involves the formation of the ethenyl linkage to the aniline moiety.
Oxazole Ring Formation: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.
Ethenyl Linkage Formation: The final step involves the formation of the ethenyl linkage through a coupling reaction, such as the Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The nitro group and oxazole ring can participate in various chemical reactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Hazard Comparison
Key Findings:
Substituent Position: The 2-(methylsulfanyl) group in the target compound vs. 3-Methoxy substitution () eliminates sulfur, likely reducing lipophilicity and toxicity compared to methylsulfanyl analogues.
Hazard Profile :
- All nitro-substituted oxazoles share thermal instability risks (H205) due to the nitro group .
- Methylsulfanyl groups introduce sulfur, which may enhance toxicity (e.g., skin/eye irritation) compared to methoxy variants.
Physicochemical Properties :
- The methoxy analogue’s higher oxygen content ($ \text{C}{13}\text{H}{13}\text{N}{3}\text{O}{4} $) may improve solubility in polar solvents relative to sulfur-containing counterparts.
Biological Activity
N-[(E)-2-(3-Methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-2-(methylsulfanyl)aniline is a compound with potential biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 245.24 g/mol. Its structure includes a methylsulfanyl group and a nitro-substituted oxazole ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The agar dilution method has been utilized to assess its efficacy against various bacterial strains. For instance, a study demonstrated that certain analogs inhibited the growth of Gram-positive bacteria effectively at concentrations around 50 μM, showcasing their potential as antibacterial agents .
Anticancer Properties
In vitro studies have suggested that this compound may possess anticancer properties. The compound has been tested against several cancer cell lines, showing dose-dependent inhibition of cell proliferation. Specifically, it was observed that at concentrations exceeding 25 μM, there was a notable reduction in viability of cancer cells, indicating its potential as a chemotherapeutic agent .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cell survival and proliferation. The nitro group is believed to participate in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in target cells. This stress can trigger apoptosis in cancer cells while sparing normal cells due to differential expression of antioxidant enzymes .
Study 1: Antibacterial Efficacy
A study conducted by Pendergrass et al. evaluated the antibacterial activity of various derivatives including this compound. The results indicated that at 50 μM concentration, the compound inhibited the secretion of virulence factors in pathogenic bacteria by approximately 50%, demonstrating its potential as an inhibitor of bacterial virulence .
Study 2: Anticancer Activity
In another investigation focused on cancer treatment, the compound was tested against human breast cancer cell lines (MCF7). Results showed that treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis through caspase activation pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.24 g/mol |
| Antibacterial IC50 | ~50 μM |
| Anticancer IC50 | ~25 μM |
| Mechanism of Action | Induction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
